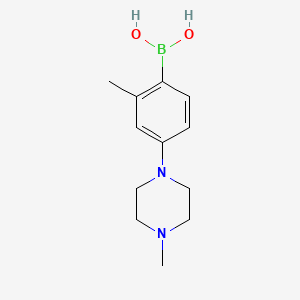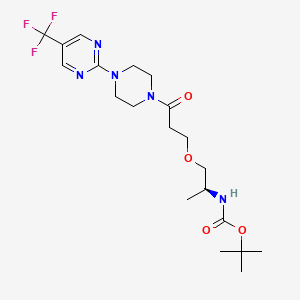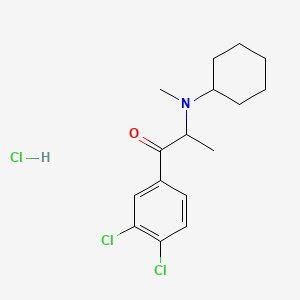
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is categorized as an analytical reference standard and is primarily used in research and forensic applications . It is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorophenylacetone with cyclohexylamine to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired methcathinone structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper reaction conditions, and maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4-dichlorophenylacetic acid.
Reduction: Formation of 3,4-dichloro-N-cyclohexylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications, although not approved for medical use.
Industry: Utilized in forensic toxicology to detect the presence of synthetic cathinones in biological samples.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily acts as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, leading to enhanced stimulation and euphoria .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloromethcathinone (hydrochloride): Another synthetic cathinone with similar stimulant properties.
4-fluoro-α-pyrrolidinopentiophenone (hydrochloride): A synthetic cathinone known for its potent stimulant effects.
4-methoxy-α-pyrrolidinopentiophenone (hydrochloride): Another synthetic cathinone with unique structural features.
Uniqueness
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) is unique due to its specific chemical structure, which includes a cyclohexyl group and two chlorine atoms on the phenyl ring. This structure contributes to its distinct pharmacological profile and differentiates it from other synthetic cathinones.
Properties
CAS No. |
2741594-31-8 |
|---|---|
Molecular Formula |
C16H22Cl3NO |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
2-[cyclohexyl(methyl)amino]-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H21Cl2NO.ClH/c1-11(19(2)13-6-4-3-5-7-13)16(20)12-8-9-14(17)15(18)10-12;/h8-11,13H,3-7H2,1-2H3;1H |
InChI Key |
LVFUPHIJRRUNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)N(C)C2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


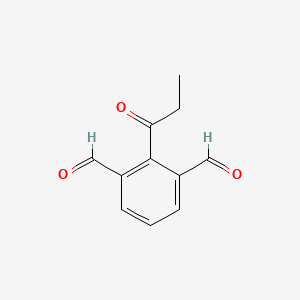
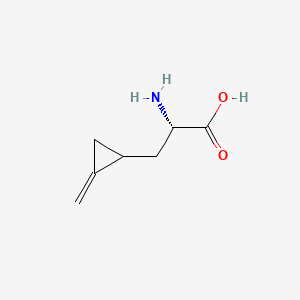

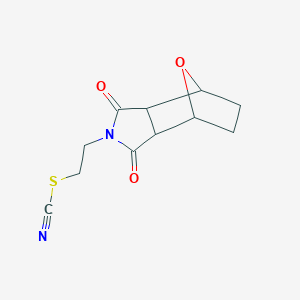
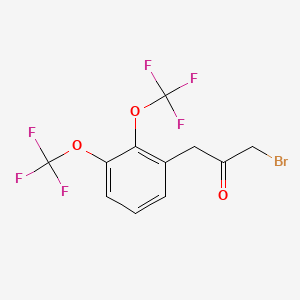
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)

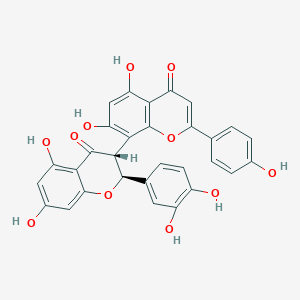
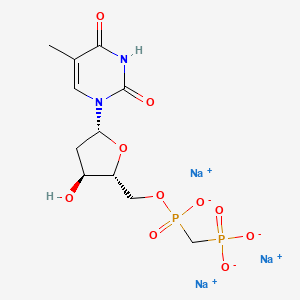
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

